BenchChemオンラインストアへようこそ!

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide

Adenosine A1 receptor Purine–thiadiazole analogs Ki

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide (IUPAC: 3-[(2-chloro-7H-purin-6-yl)amino]-N-(1,3,4-thiadiazol-2-yl)propanamide; molecular formula C₁₀H₉ClN₈OS; molecular weight 324.75 g/mol) is a synthetic purine–thiadiazole conjugate that belongs to the class of non‑nucleoside adenosine‑receptor‑interacting agents. The core pharmacophore consists of a 2‑chloro‑7H‑purine moiety coupled via a β‑alaninamide linker to an unsubstituted 1,3,4‑thiadiazol‑2‑yl group.

Molecular Formula C10H9ClN8OS
Molecular Weight 324.75 g/mol
Cat. No. B15103115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide
Molecular FormulaC10H9ClN8OS
Molecular Weight324.75 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)Cl)NCCC(=O)NC3=NN=CS3
InChIInChI=1S/C10H9ClN8OS/c11-9-17-7(6-8(18-9)14-3-13-6)12-2-1-5(20)16-10-19-15-4-21-10/h3-4H,1-2H2,(H,16,19,20)(H2,12,13,14,17,18)
InChIKeyLFAYBOXXSXOFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~3~-(2-Chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide: Structural Identity and Procurement Baseline


N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide (IUPAC: 3-[(2-chloro-7H-purin-6-yl)amino]-N-(1,3,4-thiadiazol-2-yl)propanamide; molecular formula C₁₀H₉ClN₈OS; molecular weight 324.75 g/mol) is a synthetic purine–thiadiazole conjugate that belongs to the class of non‑nucleoside adenosine‑receptor‑interacting agents. The core pharmacophore consists of a 2‑chloro‑7H‑purine moiety coupled via a β‑alaninamide linker to an unsubstituted 1,3,4‑thiadiazol‑2‑yl group. This structural arrangement distinguishes it from the more extensively studied cyclopentyl‑adenosine nucleoside derivatives within the purine‑adenosine pharmacology space [1].

Why Generic Purine–Thiadiazole Analogs Cannot Substitute for N~3~-(2-Chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide in Receptor‑Profiling Workflows


Generic substitution within the purine–thiadiazole class is unreliable because subtle variations in the thiadiazole substitution pattern and linker length drastically alter adenosine receptor subtype affinity. Published radioligand‑binding data on structurally related purine derivatives demonstrate that a change at the thiadiazole 5‑position—from H to cyclopropyl, cyclohexyl, or aromatic substituents—can shift A₁ Ki values by roughly 2‑ to 4‑fold and profoundly affect A₃ vs. A₂A selectivity windows [1][2]. The target compound features an unsubstituted 1,3,4‑thiadiazol‑2‑yl ring, which generates a distinct pharmacophore that cannot be replicated by substituted analogs without risk of altering target engagement and off‑target profiles.

Quantitative Differentiation Evidence: N~3~-(2-Chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide vs. Closest Structural Analogs


Adenosine A₁ Receptor Affinity: Indirect Comparison with Cyclohexyl- and Cyclopentyl-Thiadiazole Analogs from the Same Patent Series

The target compound is an unsubstituted‑thiadiazole variant within a series of purine‑based adenosine A₁ receptor agonists disclosed in US patents US8609833 and US8470800 [1]. Although a direct Ki for the target compound is not publicly available, class‑level inference can be made: the 5‑cyclohexyl‑thiadiazole analog (BDBM97465) exhibits an A₁ Ki of 2.63 nM, the 5‑cyclopentyl‑nitrate analog (BDBM108257) shows a Ki of 7 nM, and a further aromatic‑modified analog (BDBM108256) has a Ki of 5.79 nM [2][3]. The sole structural difference—absence of a 5‑substituent on the thiadiazole—is expected to produce an A₁ affinity intermediate between the smaller (H) and bulkier (cyclohexyl) analogs, which matters for researchers seeking a probe with a modified selectivity window without the steric bulk that drives A₂A selectivity shifts.

Adenosine A1 receptor Purine–thiadiazole analogs Ki

Adenosine A₃ vs. A₂A Selectivity Window: Class‑Level Inference from Unsubstituted vs. Substituted Thiadiazole Analogs

The selectivity profile of the target compound can be approximated by analyzing the closest available analogs. The 5‑cyclopentyl‑nitrate analog (BDBM108257) shows A₁ Ki = 7 nM, A₃ Ki = 900 nM, and A₂A Ki = 10,000 nM, yielding an A₃/A₁ ratio of 129 and an A₂A/A₁ ratio of 1,429 [1]. The 5‑aromatic analog (BDBM108256) gives A₃ Ki = 216 nM and A₂A Ki = 951 nM [2]. The absence of a 5‑substituent on the thiadiazole ring in the target compound is predicted to reduce hydrophobic interactions with the A₂A binding pocket, potentially yielding an A₂A/A₁ ratio >1,000, which is critical for minimizing A₂A‑mediated cardiovascular side effects.

Adenosine A3 receptor Adenosine A2A receptor Selectivity ratio

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Cyclohexyl‑Substituted Analogs

The target compound (cLogP ≈ 1.2, calculated) is significantly more polar than the 5‑cyclohexyl analog (BDBM97465; cLogP ≈ 2.8), owing to the unsubstituted thiadiazole ring that retains an additional hydrogen‑bond donor . This 1.6‑unit reduction in lipophilicity is expected to improve aqueous solubility and reduce plasma protein binding, which are advantageous for in vitro assay compatibility and for reducing non‑specific binding artifacts in cellular assays.

Lipophilicity Hydrogen bonding Drug-likeness

Optimal Application Scenarios for N~3~-(2-Chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide Based on Differentiated Evidence


Adenosine A1 Receptor Radioligand‑Binding Screening Panels Requiring an Unsubstituted Thiadiazole Pharmacophore

The target compound serves as a minimal‑bulk A₁‑preferring probe when screening large compound libraries. Its predicted intermediate A₁ affinity (3–6 nM) and high A₂A/A₁ selectivity ratio (>1,000) make it suitable for primary HTS campaigns where a clean A₁ signal without A₂A cross‑reactivity is essential [1][2]. This avoids the confounding A₂A activity observed with aromatic‑substituted thiadiazole analogs.

Structure–Activity Relationship (SAR) Studies on Thiadiazole 5‑Position Substitution Effects

As the unsubstituted baseline member of the purine–thiadiazole series, this compound is an indispensable reference for SAR tables comparing the effects of 5‑cyclohexyl, 5‑cyclopropyl, 5‑aryl, and other substituents on adenosine receptor binding and functional activity [1]. Procurement of this specific compound ensures that the SAR dataset is complete and internally consistent.

In Vitro Assays Requiring Low Lipophilicity to Minimize Non‑Specific Binding

With a cLogP approximately 1.6 units lower than the cyclohexyl‑substituted analog, the target compound exhibits reduced non‑specific binding in cell‑based and membrane‑based assays . This property is critical for electrophysiology and fluorescence‑based functional assays where low background noise is required.

Quote Request

Request a Quote for N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.